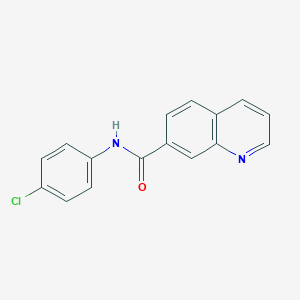

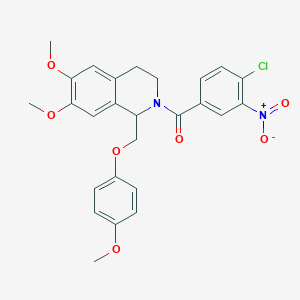

N-(4-Chlorophenyl)quinoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-Chlorophenyl)quinoline-7-carboxamide” is a compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in several areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Studies

The study of crystalline organic compounds similar to N-(4-Chlorophenyl)quinoline-7-carboxamide, such as N-(4-acetylphenyl)quinoline-3-carboxamide, provides insights into their crystal structure through spectral characterization and X-ray diffraction. These studies, including molecular geometry optimizations via DFT methods, contribute to the understanding of the molecular interactions and properties of these compounds, highlighting their potential in the design of novel materials or as models for further theoretical studies (Polo-Cuadrado et al., 2021).

Anticancer Activity

Research into quinoline carboxamide derivatives has shown promising anticancer properties. For instance, studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated significant anticancer activity against various carcinoma cell lines. These compounds exhibit potential as novel anticancer agents by inducing apoptosis and DNA fragmentation in cancer cells, thus offering a basis for the development of new therapeutic strategies (Bhatt et al., 2015).

Anti-inflammatory and Analgesic Agents

Quinoline carboxamides have also been explored for their anti-inflammatory and analgesic properties. Certain analogs have shown potent activity in these areas, suggesting their utility in developing new treatments for inflammation and pain management. The research in this domain underscores the versatility of quinoline carboxamides in medicinal chemistry applications (Mishra et al., 1988).

Antimicrobial Activity

Synthesis and evaluation of novel quinoline carboxamide derivatives for their antibacterial activity have revealed that these compounds possess significant action against bacterial strains such as Escherichia coli and Staphylococcus aureus. This highlights their potential in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (Shivaraj et al., 2013).

Corrosion Inhibition

The application of carboxamide derivatives extends into materials science, particularly in the protection of metals against corrosion. Studies have demonstrated the effective use of these compounds as corrosion inhibitors for mild steel in acidic environments. Their adsorption properties and interaction with metal surfaces offer a promising approach for enhancing the durability and lifespan of metal components in various industrial applications (Erami et al., 2019).

Wirkmechanismus

Target of Action

Quinoline derivatives have been found to interact with various targets, including protein kinases (pks), which are the main regulators of cell survival and proliferation .

Mode of Action

Quinoline derivatives have been reported to show anti-proliferative activities by interacting with their targets and causing changes such as down-regulation of bcl-2 and up-regulation of bax and caspase-3 .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

It has been reported that some quinoline derivatives are orally bioavailable without blood-brain barrier penetration .

Result of Action

Quinoline derivatives have been reported to show good anti-proliferative activities against various cell lines .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)quinoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-13-5-7-14(8-6-13)19-16(20)12-4-3-11-2-1-9-18-15(11)10-12/h1-10H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKIHSKLQCAVBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)

![2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2557335.png)

![N-[(4-bromophenyl)methyl]pyridin-2-amine](/img/structure/B2557341.png)

![N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557344.png)

![(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2557346.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B2557349.png)

![2-[(Pentachlorophenyl)thio]acetohydrazide](/img/structure/B2557351.png)

![6-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2557352.png)